
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is a biochemical compound used primarily in proteomics research. It is characterized by the presence of trifluoroethoxy groups attached to a cyclohexane ring, which is further linked to an amine group. The compound is typically available in its trihydrochloride form, which enhances its solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of Trifluoroethoxycyclohexane: This involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of an acid catalyst.
Amination: The trifluoroethoxycyclohexane is then reacted with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: The final step involves the treatment of the amine compound with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkylamines .
Applications De Recherche Scientifique
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,2-trifluoroethoxy)methane: This compound has similar trifluoroethoxy groups but differs in its core structure.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds also contain trifluoroethoxy groups but are linked to a different heterocyclic core
Uniqueness
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is unique due to its cyclohexane core structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific research applications .
Propriétés
Formule moléculaire |
C16H31Cl3F6N2O2 |
|---|---|
Poids moléculaire |
503.8 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/2C8H14F3NO.3ClH/c2*9-8(10,11)5-13-7-3-1-6(12)2-4-7;;;/h2*6-7H,1-5,12H2;3*1H |
Clé InChI |
HZDXTSFNDPNTSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)OCC(F)(F)F.C1CC(CCC1N)OCC(F)(F)F.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)
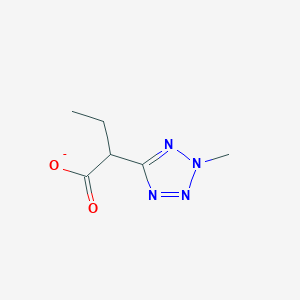
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
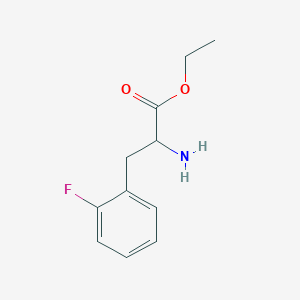

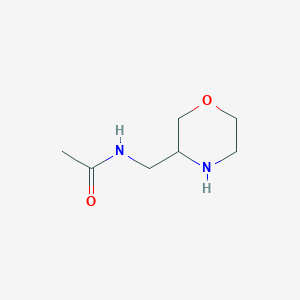

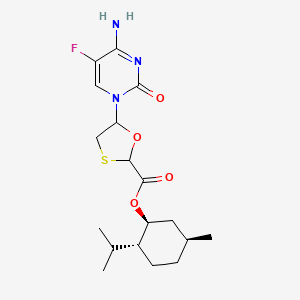
![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)
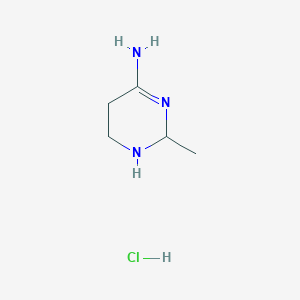
![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)



